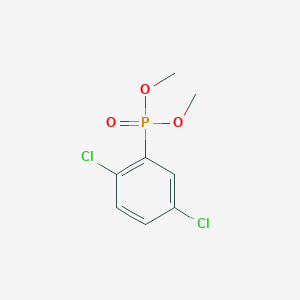
(2,5-Dichlorophenyl)phosphonic acid dimethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,5-Dichlorophenyl)phosphonic acid dimethyl ester is an organophosphorus compound with the molecular formula C8H9Cl2O3P It is a derivative of phosphonic acid and is characterized by the presence of two chlorine atoms on the phenyl ring and two methoxy groups attached to the phosphorus atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: (2,5-Dichlorophenyl)phosphonic acid dimethyl ester can be synthesized through the reaction of 1,4-dichlorobenzene with dimethyl phosphite. The reaction typically involves the use of a catalyst and is carried out under
Actividad Biológica
(2,5-Dichlorophenyl)phosphonic acid dimethyl ester (CAS Number: 115393-14-1) is an organophosphorus compound that has garnered attention due to its potential biological activities. This compound features a dichlorophenyl group attached to a phosphonic acid dimethyl ester structure, which is known to interact with various biological systems. Understanding its biological activity is crucial for evaluating its safety and efficacy in potential applications, particularly in agrochemicals and pharmaceuticals.
- Molecular Formula : C₈H₉Cl₂O₃P
- Molecular Weight : 255.04 g/mol
- Synthesis : Typically synthesized from 1,4-dichlorobenzene and dimethyl phosphite using ceric ammonium nitrate in acetic acid under ambient conditions .
The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in neurotransmission. Similar compounds have been shown to act as inhibitors of acetylcholinesterase (AChE), leading to increased levels of acetylcholine in synaptic clefts, which can result in overstimulation of the nervous system. This mechanism is shared with other organophosphates, which are known for their neurotoxic effects.
1. Neurotoxicity
Research indicates that this compound may exhibit neurotoxic properties similar to other organophosphate compounds. In studies involving animal models, exposure has led to significant reductions in cholinesterase activity, a biomarker for neurotoxicity. For instance, in rat studies, a dose-dependent decrease in brain and plasma cholinesterase levels was observed following administration of similar compounds .
2. Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound suggest potential efficacy against various bacterial strains. In vitro studies have shown that derivatives of phosphonic acids can exhibit antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these compounds ranged from 40 to 50 µg/mL .
3. Cytotoxicity and Anticancer Potential
The cytotoxic effects of this compound have been evaluated against several cancer cell lines. Studies report IC₅₀ values indicating significant anti-proliferative effects on human leukemia cells with values as low as 1.50 µM . The compound's ability to induce apoptosis has been linked to its interaction with cellular signaling pathways that regulate cell survival and death.
Case Studies
Toxicological Profile
The toxicological profile of this compound reveals potential risks associated with its use:
- Acute Toxicity : High doses have been associated with mortality and significant neurological effects.
- Chronic Exposure : Long-term exposure studies indicate potential for cumulative toxicity leading to persistent neurological deficits.
Propiedades
IUPAC Name |
1,4-dichloro-2-dimethoxyphosphorylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2O3P/c1-12-14(11,13-2)8-5-6(9)3-4-7(8)10/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGDTVHSGCLACX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(C1=C(C=CC(=C1)Cl)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2O3P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














